2,4-Diamino-6-methoxyphenol
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Overview
Description
2,4-Diamino-6-methoxyphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 2,4-diamino-6-chloropyrimidine with methanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with a methoxy group to form this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,4-Diamino-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties, which can protect cells from oxidative stress.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methoxyphenol involves its interaction with free radicals and reactive oxygen species (ROS). The compound can donate electrons to neutralize free radicals, thereby reducing oxidative stress and preventing cellular damage . This antioxidant activity is primarily attributed to the presence of the hydroxyl and amino groups, which can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its antioxidant and antiseptic properties.
2,4-Diamino-6-chloropyrimidine: Used as a precursor in the synthesis of various pharmaceuticals.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Investigated for its potential therapeutic applications.
Uniqueness
2,4-Diamino-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual amino and methoxy groups make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
754940-60-8 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,4-diamino-6-methoxyphenol |
InChI |
InChI=1S/C7H10N2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,8-9H2,1H3 |
InChI Key |
DHAOYPQVZFZHKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)N |
Origin of Product |
United States |
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